5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-bromo-5-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesisers could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromo group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and dehalogenated compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmacological activity .
Biology: In biological research, it can be used as a chemical probe to study the interactions of oxadiazole derivatives with biological targets.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials with unique optical and electronic properties, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity towards these targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-5-methoxyaniline
- 2-Bromo-5-methoxyphenylboronic acid
Comparison: Compared to these similar compounds, 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring enhances its stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-14-5-2-3-7(10)6(4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDKBAAUCAFYKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NN=C(O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.